Aldose Reductase Inhibitory Potency: Eschweilenol C vs. Quercetin
Eschweilenol C (also reported as 4-(α-rhamnopyranosyl)ellagic acid) demonstrates significantly greater potency against human recombinant aldose reductase (HRAR) compared to the widely used reference inhibitor quercetin. The inhibition type was characterized as uncompetitive [1].
| Evidence Dimension | HRAR inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 4.1 × 10⁻⁸ M (41 nM) |
| Comparator Or Baseline | Quercetin: 2.5 × 10⁻⁶ M (2500 nM) |
| Quantified Difference | 60-fold greater potency than quercetin |
| Conditions | Human recombinant aldose reductase (HRAR) in vitro enzyme inhibition assay |
Why This Matters
Superior potency compared to a well-established reference inhibitor provides a clear, quantifiable advantage for researchers focused on diabetic complication pathways.
- [1] Ueda, H., Kuroiwa, E., Tachibana, Y., Kawanishi, K., Ayala, F., & Moriyasu, M. (2004). Aldose reductase inhibitors from the leaves of Myrciaria dubia (H. B. & K.) McVaugh. Phytomedicine, 11(7-8), 652-656. View Source
